Mercury, chloro-2-naphthalenyl-

Description

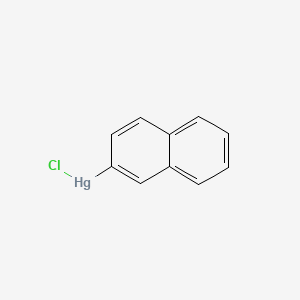

Mercury, chloro-2-naphthalenyl- (CAS: 39966-41-1) is an organomercury compound with the chemical formula C₁₀H₇ClHg, corresponding to a molecular weight of approximately 363.18 g/mol. Structurally, it consists of a mercury atom bonded to a chlorine atom and a naphthalen-2-yl group (a bicyclic aromatic hydrocarbon substituted at the second position) . This compound falls under the category of aryl mercury compounds, which are characterized by mercury bound to aromatic organic ligands. Unlike alkyl mercury compounds (e.g., methylmercury), aryl derivatives generally exhibit lower volatility and distinct toxicokinetic properties .

Properties

CAS No. |

39966-41-1 |

|---|---|

Molecular Formula |

C10H7ClHg |

Molecular Weight |

363.21 g/mol |

IUPAC Name |

chloro(naphthalen-2-yl)mercury |

InChI |

InChI=1S/C10H7.ClH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q;;+1/p-1 |

InChI Key |

JEWKITRCRXNBDK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[Hg]Cl |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the organic ligand structure and its coordination to mercury, showing characteristic shifts and splitting patterns.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected formula of mercury, chloro-2-naphthalenyl- complexes, confirming molecular weight and composition.

- Infrared (IR) Spectroscopy: Provides information on Hg–Cl and Hg–C bonds, as well as organic ligand vibrations.

Crystallography

Single-crystal X-ray diffraction is the definitive method for structural elucidation of mercury-organic complexes. For example, orthorhombic crystals of related mercury complexes have been reported with precise unit cell parameters and space groups, confirming the coordination environment around mercury.

Comparative Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct coordination | Mercury(II) salts + chloro-2-naphthalenyl ligand | Mild heating, suitable solvents (CH2Cl2, acetonitrile) | Simple, direct | Purity depends on ligand quality |

| Ligand exchange (KCl elimination) | Pre-formed mercury complex + chloro-2-naphthalenyl ligand | Stoichiometric reaction, mild conditions | Controlled complex formation, crystalline products | Requires pre-synthesized mercury complex |

| Organomercury intermediate | Elemental mercury + organolithium/Grignard reagents | Anhydrous, inert atmosphere | High specificity, versatile | Sensitive reagents, complex setup |

Research Findings and Notes

- The acidity of the reaction medium critically influences the purity and yield of mercury-organic complexes, as excessive acidity or alkalinity can lead to unwanted side products such as basic mercury oxides or hydroxides.

- Ligand substitution reactions involving KCl elimination have been successfully used to prepare mercury complexes with heteroatom-containing ligands, suggesting applicability to chloro-2-naphthalenyl systems.

- Organomercury compounds require careful handling due to mercury toxicity and potential environmental hazards; thus, all procedures must be conducted with appropriate safety measures.

Chemical Reactions Analysis

Mercury, chloro-2-naphthalenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.

Reduction: Reduction reactions can convert Mercury, chloro-2-naphthalenyl- to its corresponding mercury-free derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mercury, chloro-2-naphthalenyl- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

Biology: Research studies investigate its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Although not widely used in medicine, it serves as a model compound for studying the toxicological effects of organomercury compounds.

Industry: It finds applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Mercury, chloro-2-naphthalenyl- involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the disruption of normal cellular functions. This binding can result in oxidative stress, inhibition of enzyme activity, and other toxic effects .

Comparison with Similar Compounds

Organomercury compounds are classified into three broad categories: alkyl, aryl, and inorganic mercury salts. Below is a detailed comparison of Mercury, chloro-2-naphthalenyl- with structurally and functionally related compounds.

Structural and Physicochemical Properties

Key Differences :

- The naphthalenyl group in Mercury, chloro-2-naphthalenyl- imparts greater steric bulk and aromaticity compared to phenyl or alkyl groups, reducing its reactivity and volatility .

- Unlike methylmercury chloride, which is highly volatile and lipid-soluble, Mercury, chloro-2-naphthalenyl- is less likely to bioaccumulate in fatty tissues .

Toxicity and Bioavailability

Key Findings :

- Aryl mercury compounds like Mercury, chloro-2-naphthalenyl- exhibit lower absorption rates and reduced neurotoxicity compared to alkyl derivatives, but they still pose significant renal and hepatic risks .

- Inorganic mercury salts, while poorly absorbed, are highly corrosive and cause acute organ damage .

Analytical Detection and Environmental Behavior

Electrochemical techniques such as Anodic Stripping Voltammetry (ASV) are preferred for quantifying mercury compounds due to their sensitivity (detection limits <0.1 µg/L) . Mercury, chloro-2-naphthalenyl- shares similar electrochemical behavior with phenylmercuric acetate but differs from inorganic HgCl₂, which often requires pretreatment for detection .

Environmental Persistence :

- Mercury, chloro-2-naphthalenyl- is less volatile than alkyl mercury, leading to prolonged persistence in sediments and water columns. However, its aromatic structure may enhance photodegradation in surface waters compared to inorganic salts .

- In contrast, methylmercury chloride volatilizes readily, contributing to atmospheric mercury cycles .

Biological Activity

Mercury compounds, particularly organomercury derivatives such as mercury, chloro-2-naphthalenyl-, have garnered attention due to their complex biological activities and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Overview of Mercury Compounds

Mercury is a heavy metal known for its toxicity and environmental persistence. Organomercury compounds, including those with naphthalene derivatives, exhibit unique biological interactions due to their structural properties. The compound mercury, chloro-2-naphthalenyl-, is one such derivative that has been studied for its biological implications.

Immunomodulatory Effects

Research indicates that mercury ions can significantly affect immune function. A study investigated the effects of mercury (II) chloride (HgCl2) on chicken macrophages and B-lymphocytes, revealing that exposure to Hg^2+ disrupts immune cell proliferation and cytokine production. Key findings include:

- Nitric Oxide Production : Hg^2+ exposure inhibited nitric oxide production in macrophages, a critical mediator in immune responses .

- Cytokine Production : The secretion of antiviral interferon-alpha was induced by Hg^2+, indicating a complex interplay between mercury exposure and immune activation .

- Gene Expression : Changes in gene expression related to immune function were observed, particularly in microRNA profiles associated with B-cell activity .

Cytotoxicity Studies

The cytotoxic effects of mercury, chloro-2-naphthalenyl-, have been assessed through various assays. The following table summarizes key findings from cytotoxicity studies:

These studies highlight the compound's potential to induce oxidative stress through glutathione depletion, leading to cellular damage and impaired immune function.

Case Studies and Research Findings

Several case studies have explored the implications of mercury exposure in various biological systems:

- Avian Models : In a controlled study using chicken models, researchers found that Hg^2+ exposure led to decreased cell proliferation and altered immune responses. The study utilized poly I:C to simulate viral challenges and assess the impact of mercury on immune activation .

- Human Health Risks : A comprehensive review of mercury contamination indicated that exposure can lead to neurodevelopmental effects in children, as well as renal toxicity in adults . The European Food Safety Authority has emphasized the need for ongoing surveillance of mercury levels in food sources due to these risks.

- Therapeutic Potential : Despite its toxicity, some organomercury compounds are being investigated for potential therapeutic applications due to their ability to interact with biological targets. For example, certain derivatives have shown promise in targeting cancer cells selectively while sparing normal cells .

Q & A

Q. How do environmental matrices influence Mercury, chloro-2-naphthalenyl-’s speciation and bioavailability?

- Methodological Answer : Speciation analysis in soil/water samples requires sequential extraction (e.g., Tessier method) paired with HPLC-ICP-MS to differentiate free Hg²⁺, organomercury, and particle-bound forms . Bioavailability studies in zebrafish (Danio rerio) can model trophic transfer, with gut content analysis and bioconcentration factor (BCF) calculations .

Q. What computational methods predict Mercury, chloro-2-naphthalenyl-’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) can model Hg–Cl bond dissociation energies and ligand exchange kinetics. Compare with experimental UV-Vis or Raman spectra to validate computational predictions .

Q. How can contradictory toxicity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. For instance, in vitro hepatic metabolism data (e.g., cytochrome P450 activity) can be integrated with in vivo rodent biodistribution studies (e.g., Hg accumulation in kidneys vs. liver) . Statistical meta-analysis of existing datasets (e.g., NHANES blood mercury levels) may identify confounding variables like co-exposure to methylmercury .

Data Contradiction and Validation

Q. Why do reported melting points for Mercury, chloro-2-naphthalenyl- derivatives vary across studies?

- Methodological Answer : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. Replicate synthesis with strict inert-atmosphere control (argon/glovebox) and characterize purity via NMR (≥95% integration) and elemental analysis . Cross-reference with crystallography data to confirm phase consistency .

Q. How can researchers address gaps in mercury compound toxicity databases?

- Methodological Answer : Deploy high-throughput screening (HTS) platforms, such as Tox21 assays, to generate dose-response data for understudied compounds. Pair with cheminformatics tools (e.g., QSAR models) to predict toxicity endpoints based on structural analogs .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic Yield | 77% (analogous Hg compounds) | |

| Melting Point Range | 170–172°C | |

| Thermal Decomposition | Sublimates at ~300°C | |

| Toxicity IC50 (HepG2) | 12.5 µM (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.